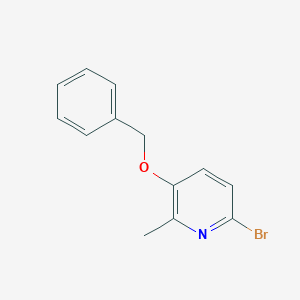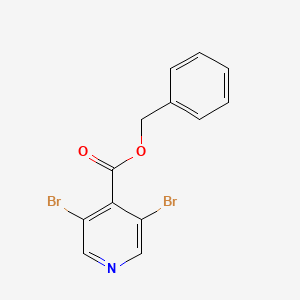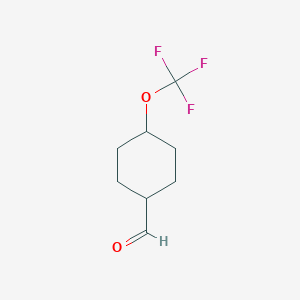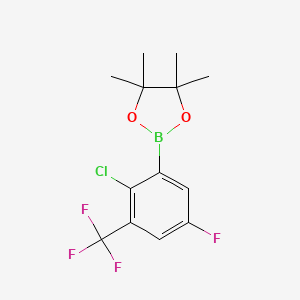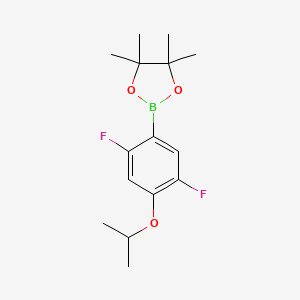
2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester
Übersicht
Beschreibung
“2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester” is a boronic acid derivative . Boronic acids are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Molecular Structure Analysis
The molecular structure of “2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester” is represented by the InChI code1S/C15H21BF2O3/c1-10(2)18-11-7-8-12(13(17)9-11)16-19-14(3,4)15(5,6)20-16/h7-10H,1-6H3 . This indicates that the molecule consists of carbon ©, hydrogen (H), boron (B), fluorine (F), and oxygen (O) atoms. Chemical Reactions Analysis
Boronic acids and their derivatives, including “2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester”, are commonly used in Suzuki-Miyaura coupling reactions . These reactions involve the formation of carbon-carbon bonds and are widely used in organic synthesis .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling
This compound is used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is arguably the most widely-applied transition metal catalysed carbon–carbon bond forming reaction to date . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Hydrolysis Studies
Phenylboronic pinacol esters, including this compound, have been studied for their susceptibility to hydrolysis at physiological pH . The kinetics of this hydrolysis is dependent on the substituents in the aromatic ring . This research is important when considering these boronic pinacol esters for pharmacological purposes .
Drug Delivery Systems
This compound has been used in the development of reactive oxygen species (ROS)-responsive drug delivery systems . For example, it has been used to structurally modify hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) to form curcumin-loaded nanoparticles (HA@CUR NPs) .
Polymer Science
The Suzuki-Miyaura cross-coupling reaction, which uses this compound, is an important and extensively used reaction in polymer science .
Fine Chemicals and Pharmaceutical Industries
This compound is also used in the fine chemicals and pharmaceutical industries due to its role in the Suzuki-Miyaura cross-coupling reaction .
Organotrifluoroborate Salts Preparation
The methodology also cleanly converts boronic esters, such as pinacol boronic esters, to a mixture of organotrifluoroborate and pinacol . This is important in the preparation of organotrifluoroborate salts .
Wirkmechanismus
Pharmacokinetics
Let’s explore the compound’s ADME properties:
Action Environment
Environmental factors influence its efficacy and stability:
Safety and Hazards
Zukünftige Richtungen
The use of boronic acids and their derivatives in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, continues to be a significant area of research . Future directions may include the development of more efficient synthesis methods and the exploration of new applications in organic synthesis.
Eigenschaften
IUPAC Name |
2-(2,5-difluoro-4-propan-2-yloxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BF2O3/c1-9(2)19-13-8-11(17)10(7-12(13)18)16-20-14(3,4)15(5,6)21-16/h7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOJYPIFZGUMOJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC(C)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501130447 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Difluoro-4-isopropoxyphenylboronic acid pinacol ester | |
CAS RN |
2121514-52-9 | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[2,5-difluoro-4-(1-methylethoxy)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501130447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







